molecular formula C21H28N2O4S B12486673 4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}-N-(1-methoxypropan-2-yl)benzamide

4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}-N-(1-methoxypropan-2-yl)benzamide

Cat. No.: B12486673
M. Wt: 404.5 g/mol
InChI Key: YFHTTYMEEKQYPU-UHFFFAOYSA-N
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Description

4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}-N-(1-methoxypropan-2-yl)benzamide is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzamide core substituted with a 3,4-dimethylphenyl group, a methylsulfonyl group, and a methoxypropan-2-yl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}-N-(1-methoxypropan-2-yl)benzamide typically involves multiple steps, including the formation of intermediate compounds One common synthetic route involves the reaction of 3,4-dimethylphenylamine with methylsulfonyl chloride to form the corresponding sulfonamide This intermediate is then reacted with benzoyl chloride to form the benzamide derivative

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving the use of automated reactors and purification systems. Industrial production may also include additional steps for the isolation and purification of the final product, such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}-N-(1-methoxypropan-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}-N-(1-methoxypropan-2-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}-N-(1-methoxypropan-2-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}-N-(2-methoxyethyl)benzamide
  • 4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}-N-(1-ethoxypropan-2-yl)benzamide

Uniqueness

4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}-N-(1-methoxypropan-2-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxypropan-2-yl group, in particular, may influence its solubility, reactivity, and interaction with molecular targets.

Properties

Molecular Formula

C21H28N2O4S

Molecular Weight

404.5 g/mol

IUPAC Name

4-[(3,4-dimethyl-N-methylsulfonylanilino)methyl]-N-(1-methoxypropan-2-yl)benzamide

InChI

InChI=1S/C21H28N2O4S/c1-15-6-11-20(12-16(15)2)23(28(5,25)26)13-18-7-9-19(10-8-18)21(24)22-17(3)14-27-4/h6-12,17H,13-14H2,1-5H3,(H,22,24)

InChI Key

YFHTTYMEEKQYPU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N(CC2=CC=C(C=C2)C(=O)NC(C)COC)S(=O)(=O)C)C

Origin of Product

United States

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